![molecular formula C22H16FN3O5S B2481134 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide CAS No. 886893-54-5](/img/structure/B2481134.png)
3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar fluorophenyl sulfonamido compounds involves multi-step chemical processes that include the formation of sulfonamide and carboxamide linkages. For instance, compounds like 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide have been synthesized, providing insights into the methodologies that can be applied to synthesize the target compound. These processes typically involve catalytic reduction, esterification, and subsequent oxidation steps to introduce the desired functional groups (Wei Li et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound has been determined using X-ray crystallography. The structural analysis reveals the spatial arrangement of the fluorophenyl groups and the benzofuran and carboxamide functionalities. For example, the crystal structure of similar compounds shows the orientation of the fluorophenyl group and its interaction with the benzofuran core, which can influence the compound's reactivity and properties (H. Choi et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar benzofuran compounds have been reported to interact with various targets, including fe3+ ions .
Mode of Action
A similar benzofuran-β-alaninamide based chemosensor was designed for selective detection of fe3+ ions . It exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm . The quantum yield was determined to be 0.248 for the chemosensor and 0.447 for the iron complex .
Biochemical Pathways
Benzofuran compounds are known to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The binding ability of a similar benzofuran-β-alaninamide based chemosensor towards fe3+ in dmso/h2o solution (9/1, v/v) has been studied .
properties
IUPAC Name |
3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S/c23-14-8-10-16(11-9-14)32(29,30)26-15-5-3-4-13(12-15)22(28)25-19-17-6-1-2-7-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWSRWHZCAQITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide |
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